molecular formula C26H19Cl2N3S B10913131 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10913131
M. Wt: 476.4 g/mol
InChI Key: PYEBTFDOPAVRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are known for their diverse biological activities. The compound’s structure includes multiple aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. The process often begins with the formation of the pyrazole ring through the reaction of hydrazine with a diketone. The thiazole ring is then introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone. The final step involves the coupling of the pyrazole and thiazole rings under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and biological activity. The specific arrangement of these groups can enhance its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19Cl2N3S

Molecular Weight

476.4 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C26H19Cl2N3S/c1-16-5-3-7-19(13-16)24-23(28)25(20-8-4-6-17(2)14-20)31(30-24)26-29-22(15-32-26)18-9-11-21(27)12-10-18/h3-15H,1-2H3

InChI Key

PYEBTFDOPAVRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC(=C5)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.